O-Desmethyl Felodipine-d5

Description

Significance of Stable Isotope Labeled Standards in Drug Discovery and Development

Stable isotope labeled standards, especially deuterated compounds, have become indispensable in drug discovery and development. musechem.comsimsonpharma.com Their primary role is to serve as internal standards in quantitative bioanalysis, most notably in conjunction with mass spectrometry (MS). clearsynth.comscioninstruments.com

The key advantages of using deuterated internal standards include:

Enhanced Accuracy and Precision: By introducing a known quantity of a deuterated standard into a biological sample, researchers can accurately quantify the concentration of the unlabeled drug or metabolite. clearsynth.comwisdomlib.org The deuterated standard behaves almost identically to the analyte of interest during sample extraction, ionization, and analysis, but is distinguishable by its higher mass. scioninstruments.com This allows for the correction of variability that can arise during sample preparation and analysis. scioninstruments.com

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the analysis of a target compound, either suppressing or enhancing the signal. clearsynth.com Deuterated internal standards co-elute with the analyte and experience similar matrix effects, thereby allowing for accurate compensation and more reliable results. clearsynth.comtexilajournal.com

Improved Method Validation and Robustness: The use of stable isotope-labeled standards is a cornerstone of robust analytical method development and validation, ensuring that the procedure is reliable and reproducible. clearsynth.com

Increased Sensitivity: These standards can help to improve the sensitivity of analytical methods by reducing background noise and enhancing the clarity of the signal, which is crucial for detecting low concentrations of analytes. musechem.com

Overview of Felodipine (B1672334) Metabolism and its Key Metabolites

Felodipine is a calcium channel blocker used in the management of hypertension. drugbank.comwikipedia.org It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. drugbank.comastrazeneca.ca This extensive first-pass metabolism results in a bioavailability of about 15-20%. nih.govnih.gov

The metabolism of Felodipine is complex, leading to the formation of several metabolites. The initial and primary metabolic step is the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue, which is pharmacologically inactive. astrazeneca.canih.gov Subsequent metabolic reactions include ester hydrolysis and hydroxylation. astrazeneca.ca More than six metabolites have been identified, none of which possess significant vasodilatory activity. drugbank.comastrazeneca.ca These metabolites are primarily excreted in the urine (approximately 70%) and feces (about 10%). astrazeneca.canih.gov

One of the identified metabolites is O-Desmethyl Felodipine. pharmaffiliates.comscbt.com This metabolite is formed through the demethylation of the methoxyethyl group of Felodipine. The study of such metabolites is crucial for a comprehensive understanding of the drug's disposition and potential drug-drug interactions. simsonpharma.com

Rationale for O-Desmethyl Felodipine-d5 as a Research Compound

Given the importance of understanding the metabolic profile of Felodipine, the synthesis of deuterated metabolites like this compound serves a critical research purpose. This compound is a labeled version of the O-Desmethyl Felodipine metabolite, where five hydrogen atoms have been replaced by deuterium (B1214612) atoms. pharmaffiliates.com

The primary rationale for using this compound in research is its application as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). When studying the pharmacokinetics of Felodipine and its metabolites, this compound allows for the precise and accurate quantification of its unlabeled counterpart, O-Desmethyl Felodipine, in various biological matrices like plasma and urine. nih.govcapes.gov.br

By using a stable isotope-labeled internal standard that is a structural analog of the metabolite of interest, researchers can achieve the high level of accuracy and precision required for pharmacokinetic studies and regulatory submissions. musechem.commetsol.com This ensures reliable data on the formation and elimination of metabolites, contributing to a complete picture of the drug's behavior in the body.

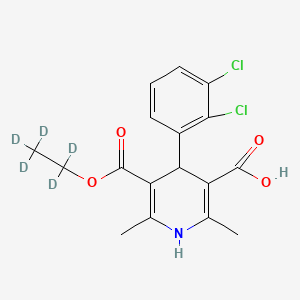

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(1,1,2,2,2-pentadeuterioethoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4/c1-4-24-17(23)13-9(3)20-8(2)12(16(21)22)14(13)10-6-5-7-11(18)15(10)19/h5-7,14,20H,4H2,1-3H3,(H,21,22)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIBIAFYYVAYEO-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Characterization of O Desmethyl Felodipine D5 for Research Applications

Spectroscopic Techniques for Structural Confirmation and Isotopic Purity Assessment

Spectroscopic methods are fundamental in verifying the molecular structure and confirming the successful incorporation and location of deuterium (B1214612) atoms in O-Desmethyl Felodipine-d5.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds. researchgate.net It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its isotopologues. For this compound, HRMS confirms the increase in molecular weight corresponding to the replacement of five hydrogen atoms with five deuterium atoms.

The technique allows for the assessment of isotopic purity by analyzing the relative abundance of the deuterated (d5) species compared to the unlabeled (d0) and partially deuterated (d1-d4) species. researchgate.net This is crucial for ensuring the reliability of quantitative studies where this compound is used as an internal standard. Electrospray ionization (ESI) is a common ionization technique used for this purpose, often coupled with liquid chromatography for online separation and analysis. researchgate.net

Table 1: Key High-Resolution Mass Spectrometry Data for O-Desmethyl Felodipine (B1672334) and its d5 Analog

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| O-Desmethyl Felodipine | C17H17Cl2NO4 | 370.0562 |

| This compound | C17H12D5Cl2NO4 | 375.0876 |

Data is theoretical and for illustrative purposes.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is compared to that of its non-deuterated counterpart. The absence of signals in the regions corresponding to the deuterated positions confirms the successful incorporation of deuterium.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum helps to confirm the carbon skeleton of the molecule. The signals for carbons attached to deuterium atoms may show a characteristic triplet splitting (due to C-D coupling) and an upfield shift compared to the corresponding signals in the non-deuterated compound.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration. simsonpharma.com

2D NMR Techniques: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, further aiding in the complete structural assignment and confirming the sites of deuteration. ajol.info

The combination of these NMR techniques provides a comprehensive picture of the molecular structure and the precise location of the isotopic labels. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophoric systems within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores in the molecule, primarily the dihydropyridine (B1217469) ring system. innovareacademics.in The wavelength of maximum absorbance (λmax) is a key parameter. For felodipine and its analogs, UV detection is commonly performed at wavelengths around 238 nm and 362 nm. ijpsr.comhealthinformaticsjournal.com The UV spectrum of this compound is expected to be nearly identical to that of the unlabeled compound, as deuteration does not significantly alter the electronic structure of the chromophore.

Chromatographic Methods for Identity and Chemical Purity Verification

Chromatographic techniques are essential for separating this compound from potential impurities and for confirming its identity by comparing its retention time to a reference standard.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of felodipine and its metabolites. innovareacademics.in Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. ijpsr.comresearchgate.net

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). researchgate.netnih.gov The detection is usually performed using a UV detector at a wavelength where the compound exhibits strong absorbance. healthinformaticsjournal.com The retention time of the deuterated compound should be very similar to its non-deuterated counterpart under the same chromatographic conditions. The purity is assessed by the peak area percentage of the main component relative to any impurity peaks.

Table 2: Example HPLC Method Parameters for the Analysis of Felodipine Analogs

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 4.5) (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 236 nm |

| Injection Volume | 10 µL |

These parameters are based on published methods for felodipine and serve as an illustrative example. healthinformaticsjournal.comresearchgate.net

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be employed for the analysis of felodipine and its metabolites. nih.govdntb.gov.ua Due to the polarity and thermal lability of these compounds, derivatization is often necessary to improve their volatility and chromatographic behavior. nih.gov For instance, acidic metabolites can be propylated or silylated prior to GC analysis. researchgate.netnih.gov

For this compound, a GC-MS method would provide both chromatographic separation and mass spectrometric identification, further confirming the identity and purity of the compound. The mass spectrum obtained from GC-MS would be consistent with that from HRMS, showing the characteristic molecular ion and fragmentation pattern of the deuterated molecule.

Qualification and Certification of this compound as a Reference Standard

The reliability and accuracy of analytical data in research and pharmaceutical quality control are fundamentally dependent on the quality of the reference standards used. This compound, as a deuterated internal standard, is critical for the accurate quantification of the felodipine metabolite, O-desmethyl felodipine, in various biological matrices. Its qualification and certification as a reference standard is a rigorous process designed to confirm its chemical identity, purity, and fitness for its intended analytical purpose. This process ensures that the standard meets the high-quality benchmarks required by regulatory bodies and scientific best practices. cerilliant.comsupelco.com.tw

The qualification of a reference standard involves a comprehensive characterization of the material. For this compound, this process establishes a detailed analytical profile. The certification is the formal documentation of this process, culminating in a Certificate of Analysis (CoA). This document provides a full summary of the analytical data and certifies the material's properties. cerilliant.com

The core components of the qualification and certification process include:

Identity Confirmation: The structural identity of the compound must be unequivocally confirmed. This ensures that the material is indeed this compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which for the deuterated compound will differ from its non-deuterated analogue. synzeal.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the position of the methyl group and the integrity of the dihydropyridine ring. The absence of the O-methyl proton signal and the presence of deuterium-coupled signals in the appropriate regions would be key identifiers.

Purity Assessment: The purity of the reference standard is a critical parameter. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry), are employed to separate and quantify any impurities. healthinformaticsjournal.com These can include starting materials from the synthesis, by-products, or degradation products. The purity value is typically determined by calculating the area percentage of the main peak.

Isotopic Enrichment and Distribution: For a stable isotope-labeled standard like this compound, it is crucial to determine the degree and location of deuterium incorporation. medchemexpress.com Mass spectrometry is the primary technique for this analysis. It verifies that the desired number of deuterium atoms (five in this case) is present and quantifies the percentage of the material that is correctly labeled (isotopic enrichment). This ensures minimal isotopic interference with the non-labeled analyte being measured.

Quantification of Residual Solvents and Water Content: The presence of residual solvents from the synthesis and purification process, as well as water content (hygroscopicity), can affect the effective concentration of the standard. Gas Chromatography (GC) with a flame ionization detector (FID) or headspace GC-MS is commonly used to quantify residual solvents. Karl Fischer titration is the standard method for determining water content. These values are used to calculate an accurate, corrected purity value for the reference standard.

The certification process collates all this information into a comprehensive CoA. This document provides traceability and assures the end-user of the quality and reliability of the standard for developing and validating analytical methods. simsonpharma.comsimsonpharma.com

Detailed Research Findings

The qualification of a batch of this compound as a reference standard would involve a battery of tests as outlined below. The data from these tests are compared against pre-defined specifications to certify the material.

| Parameter | Analytical Technique | Purpose | Typical Specification |

| Identity | ¹H NMR, ¹³C NMR | Confirms molecular structure and position of deuterium labeling. | Spectrum conforms to the structure of this compound. |

| Identity | Mass Spectrometry (MS) | Confirms molecular weight and elemental composition. | Mass spectrum shows the expected molecular ion peak (e.g., m/z for [M+H]⁺). |

| Purity | HPLC-UV/MS | Quantifies chemical purity and detects non-volatile impurities. innovareacademics.in | ≥ 98% (by area %) |

| Isotopic Purity | Mass Spectrometry (MS) | Determines the percentage of the deuterated species. ajrconline.org | ≥ 99 atom % D |

| Residual Solvents | GC-FID/HS-GC-MS | Quantifies volatile organic impurities from synthesis. | Meets ICH guideline limits (e.g., <5000 ppm for common solvents). |

| Water Content | Karl Fischer Titration | Determines the amount of water in the material. | ≤ 1.0% |

| Assay (as is) | Mass Balance | Provides the most accurate value of the compound's purity by subtracting all impurity contents from 100%. | Reported on Certificate of Analysis. |

The following table presents hypothetical data from a batch qualification of this compound, illustrating the results that would be documented on a Certificate of Analysis.

| Analysis | Method | Result |

| Appearance | Visual | White to Off-White Solid |

| Molecular Formula | - | C₁₇H₁₂D₅Cl₂NO₄ |

| Molecular Weight | - | 375.26 g/mol |

| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure |

| Mass Spectrum (ESI+) | LC-MS | m/z = 376.1 (M+H)⁺ |

| HPLC Purity | 254 nm | 99.6% |

| Isotopic Enrichment | LC-MS | 99.5 atom % D |

| Water Content | Karl Fischer | 0.25% |

| Residual Solvents | HS-GC-MS | <0.1% |

| Mass Balance Assay | Calculation | 99.2% (Corrected for water and solvents) |

Application in Preclinical Drug Metabolism Studies of Felodipine

Development and Validation of Bioanalytical Methods Using O-Desmethyl Felodipine-d5 as an Internal Standard

In preclinical drug development, robust bioanalytical methods are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. The use of a stable isotope-labeled internal standard (IS) like this compound is critical for correcting variability during sample preparation and analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and speed. researchgate.net A typical method for analyzing felodipine (B1672334) using this compound as an internal standard involves protein precipitation to extract the analytes from plasma, followed by chromatographic separation and mass spectrometric detection.

The separation is commonly achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid solution) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comwalshmedicalmedia.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which ensures specificity by monitoring a predefined precursor ion to product ion transition for both the analyte and the internal standard.

Table 1: Example LC-MS/MS Parameters for Felodipine Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) ijpsr.info |

| Mobile Phase A | 2mM Ammonium Acetate in Water ijpsr.info |

| Mobile Phase B | Acetonitrile ijpsr.info |

| Elution Mode | Isocratic or Gradient mdpi.comijpsr.info |

| Flow Rate | 0.8 mL/min ijpsr.info |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Felodipine) | e.g., m/z 384.1 -> 338.1 |

While less common than LC-MS/MS for modern drug bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of felodipine. nih.gov This technique is suitable for thermally stable and volatile compounds. For non-volatile drugs like felodipine, derivatization may be required to increase volatility and improve chromatographic performance. In a validated GC-MS method, a deuterated internal standard such as d6-Felodipine has been used to accurately determine the concentration of felodipine enantiomers in plasma. nih.gov The use of this compound would follow a similar principle, providing a stable reference for quantification after extraction and any necessary derivatization steps.

The matrix effect is a phenomenon where components of a biological sample co-eluting with the analyte of interest can either suppress or enhance the ionization efficiency in the mass spectrometer source, leading to inaccurate quantification. nih.govnih.gov The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. researchgate.net Because the internal standard is chemically identical to the analyte (apart from the isotopic label), it experiences the same matrix effects, and any signal variation is canceled out when the analyte-to-IS peak area ratio is calculated. nih.gov

The matrix effect is typically assessed during method validation by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

Table 2: Matrix Effect Assessment Data

| Sample ID | Analyte Area (Post-Spiked) | Analyte Area (Neat Solution) | Matrix Factor (Analyte) | IS Area (Post-Spiked) | IS Area (Neat Solution) | Matrix Factor (IS) | IS-Normalized Matrix Factor |

|---|---|---|---|---|---|---|---|

| Plasma Lot 1 | 85,120 | 100,500 | 0.85 | 88,340 | 102,150 | 0.86 | 0.99 |

| Plasma Lot 2 | 79,880 | 100,500 | 0.79 | 82,550 | 102,150 | 0.81 | 0.98 |

| Plasma Lot 3 | 92,670 | 100,500 | 0.92 | 94,900 | 102,150 | 0.93 | 0.99 |

Data are illustrative. An IS-Normalized Matrix Factor close to 1.0 indicates effective compensation for matrix effects.

A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters are established according to regulatory guidelines. This compound is crucial for meeting the stringent acceptance criteria for these parameters.

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. researchgate.net

Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of the results. nih.gov They are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage. mdpi.comnih.govresearchgate.net

Table 3: Typical Bioanalytical Method Validation Summary

| Validation Parameter | Concentration Level | Acceptance Criteria | Illustrative Result |

|---|---|---|---|

| Linearity | Calibration Range (e.g., 0.5-500 ng/mL) | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.9992 |

| Intra-day Precision | LLOQ, Low, Mid, High QC | RSD ≤ 20% at LLOQ, ≤ 15% others | 2.5% - 9.2% |

| Intra-day Accuracy | LLOQ, Low, Mid, High QC | Within ±20% at LLOQ, ±15% others | 93.3% - 108.7% |

| Inter-day Precision | LLOQ, Low, Mid, High QC | RSD ≤ 20% at LLOQ, ≤ 15% others | 2.9% - 8.0% |

| Inter-day Accuracy | LLOQ, Low, Mid, High QC | Within ±20% at LLOQ, ±15% others | 94.6% - 103.4% |

| Freeze-Thaw Stability | Low, High QC | Within ±15% of nominal | Passed (3 cycles) |

| Short-Term Stability | Low, High QC | Within ±15% of nominal | Passed (24h at RT) |

| Long-Term Stability | Low, High QC | Within ±15% of nominal | Passed (90 days at -80°C) |

(Acceptance criteria and results are based on typical values from regulatory guidelines and published literature nih.gov)

Investigation of Felodipine's O-Demethylation Pathways in In Vitro Systems

While the primary metabolic pathway for felodipine is the oxidation of its dihydropyridine (B1217469) ring to the inactive pyridine (B92270) analog, dehydrofelodipine, by cytochrome P450 3A4 (CYP3A4), other metabolic transformations also occur. nih.govmdpi.com In vitro systems, such as liver microsomes, are used to investigate these pathways, including potential O-demethylation, ester hydrolysis, and hydroxylation. nih.gov

Enzyme kinetic studies in liver microsomes from preclinical species like rats and dogs are performed to characterize the metabolic pathways of a drug candidate. nih.gov These experiments determine key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively. nih.govresearchgate.net

Studies have shown that the rate of felodipine metabolism can differ between species and even between sexes within a species. For instance, female rats have been observed to metabolize felodipine more slowly than male rats. nih.gov While oxidation is the predominant pathway, the rates of other reactions like ester hydrolysis have also been quantified. nih.gov Comparing the metabolism of felodipine enantiomers in rat and dog liver microsomes has shown slightly higher metabolic rates for the (S)-enantiomer, although significant differences in Kₘ or Vₘₐₓ were not observed in these preclinical species. nih.gov

Table 4: Comparative Enzyme Kinetic Parameters for Felodipine Metabolism

| Species | Enantiomer | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

|---|---|---|---|---|

| Rat | (R)-Felodipine | 10.1 ± 2.4 | 1.8 ± 0.3 | 0.18 |

| (S)-Felodipine | 11.4 ± 3.1 | 2.1 ± 0.4 | 0.18 | |

| Dog | (R)-Felodipine | 6.5 ± 1.9 | 0.9 ± 0.1 | 0.14 |

| (S)-Felodipine | 5.9 ± 1.5 | 1.1 ± 0.2 | 0.19 |

(Data adapted from research on felodipine enantiomers in liver microsomes nih.gov)

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Felodipine |

| (R)-Felodipine |

| (S)-Felodipine |

| d6-Felodipine |

| Dehydrofelodipine |

| Acetonitrile |

| Methanol |

| Ammonium Acetate |

Reaction Phenotyping and Cytochrome P450 Isoform Identification

Reaction phenotyping studies are crucial for identifying the specific enzymes responsible for a drug's metabolism. This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. Common in vitro methods for reaction phenotyping include the use of recombinant human CYP enzymes and chemical inhibitors selective for specific CYP isoforms.

While no studies specifically mentioning the use of "this compound" in reaction phenotyping were identified, a deuterated internal standard of a metabolite would be essential for accurately quantifying its formation by different CYP isoforms. For instance, incubations of felodipine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be performed. The formation of O-desmethyl felodipine would be measured by a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where "this compound" would serve as the ideal internal standard to correct for matrix effects and variations in sample processing. The relative rates of metabolite formation across the different CYP isoforms would reveal their respective contributions to the O-demethylation of felodipine.

Comparative Metabolic Profiling Across Preclinical Species using In Vitro Models

Preclinical species are used to assess the safety and efficacy of new drug candidates before human trials. Understanding the similarities and differences in drug metabolism between these species and humans is critical for extrapolating non-clinical data to predict human outcomes. In vitro models, such as liver microsomes and hepatocytes from different species (e.g., rat, dog, monkey, and human), are commonly used for comparative metabolic profiling.

The use of "this compound" as an internal standard would be instrumental in quantitative comparative metabolic studies. By incubating felodipine with liver microsomes or hepatocytes from various species, the formation of O-desmethyl felodipine could be precisely quantified. This would allow for a direct comparison of the O-demethylation pathway's activity across species.

Table 1: Hypothetical Comparative In Vitro Metabolism of Felodipine to O-Desmethyl Felodipine

| Species | In Vitro System | Rate of O-Desmethyl Felodipine Formation (pmol/min/mg protein) |

| Human | Liver Microsomes | Data not available |

| Monkey (Cynomolgus) | Liver Microsomes | Data not available |

| Dog (Beagle) | Liver Microsomes | Data not available |

| Rat (Sprague-Dawley) | Liver Microsomes | Data not available |

This table is for illustrative purposes only. No data for O-Desmethyl Felodipine was found in the scientific literature.

Isotope Effects on Metabolic Transformations of Felodipine and its Metabolites

The substitution of a hydrogen atom with a deuterium (B1214612) atom can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and more energy is required to break it. In drug metabolism, a significant KIE can occur if the C-H bond cleavage is the rate-limiting step in an enzymatic reaction. This can lead to a decreased rate of metabolism for the deuterated compound.

Investigating isotope effects can provide insights into metabolic mechanisms. In the context of felodipine, if the O-demethylation process involves the enzymatic cleavage of a C-H bond on the methyl group, then using a deuterated methyl group (as in "this compound" which is a metabolite, but for the parent drug Felodipine-d5) could potentially slow down this metabolic step.

However, no studies were found that specifically investigated the isotope effects on the O-demethylation of felodipine using a deuterated analogue. Research on other deuterated forms of felodipine has been conducted to investigate its pharmacokinetics, but these studies did not focus on the specific metabolic pathway of O-demethylation or report on isotope effects related to it. Therefore, there is no available data to populate a table comparing the metabolic rates of felodipine and a deuterated analogue with respect to O-demethylation.

Table 2: Hypothetical Isotope Effect on Felodipine O-Demethylation

| Compound | In Vitro System | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Felodipine | Human Liver Microsomes | Data not available | Data not available | Data not available |

| Felodipine-d5 | Human Liver Microsomes | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No data on the isotope effects on felodipine O-demethylation was found.

Role in Impurity Profiling and Analytical Quality Control Research

Identification and Quantification of O-Desmethyl Felodipine-d5 as a Deuterated Impurity or Related Substance

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled. pharmtech.com O-Desmethyl Felodipine (B1672334) is recognized as a process-related impurity and a metabolite of Felodipine. allmpus.com Its deuterated counterpart, this compound, is primarily utilized as an internal standard in analytical methods designed to identify and quantify impurities in Felodipine. researchgate.netnih.gov

Internal standards are essential in analytical chemistry for improving the accuracy and precision of quantitative analysis. numberanalytics.comscioninstruments.com By adding a known amount of this compound to a sample, analysts can compensate for variations that may occur during sample preparation and instrumental analysis. wikipedia.orgchromatographyonline.com This is because the deuterated standard is chemically almost identical to the non-labeled impurity, but its increased mass allows it to be distinguished by mass spectrometry (MS). scioninstruments.comwikipedia.org The ratio of the signal from the impurity to the signal from the internal standard is used for quantification, which minimizes the impact of experimental variability. scioninstruments.com

During the synthesis of deuterated internal standards, it is possible for residual unlabeled compounds to remain as impurities. tandfonline.com Therefore, the purity of this compound itself must be rigorously characterized to ensure it does not contribute to inaccuracies in the quantification of the target impurity.

Methodologies for Trace Impurity Detection and Characterization in Pharmaceutical Raw Materials and Intermediates

The detection and characterization of trace-level impurities are paramount in pharmaceutical development to ensure the safety and quality of the final drug product. americanpharmaceuticalreview.com Various analytical techniques are employed for this purpose, with a strong emphasis on chromatographic and mass spectrometric methods. pharmtech.comsenieer.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for separating impurities from the API. nih.govinnovareacademics.in HPLC and UPLC methods are developed to be stability-indicating, meaning they can separate the drug from its impurities and degradation products. researchgate.netakjournals.com The use of a photodiode array (PDA) detector allows for the initial detection of separated compounds. akjournals.com

Mass Spectrometry (MS): MS is a powerful tool for the structural elucidation of impurities due to its high sensitivity and ability to provide molecular weight information. americanpharmaceuticalreview.comsenieer.com When coupled with liquid chromatography (LC-MS), it becomes a highly effective technique for identifying and characterizing unknown impurities at very low levels. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of an impurity. americanpharmaceuticalreview.comchromatographyonline.com

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of selected ions to provide structural information, which is crucial for the definitive identification of impurities. americanpharmaceuticalreview.com

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS is a sophisticated technique that can be used to probe the structure of molecules by measuring the exchange of hydrogens for deuterium (B1214612). chromatographyonline.combohrium.comnih.gov While more commonly used for large molecules like proteins, the principles can be applied to small molecules to gain structural insights. chromatographyonline.com

In the context of this compound, these methodologies are employed to develop and validate analytical procedures for the accurate quantification of the corresponding non-labeled impurity in Felodipine raw materials and intermediates. The deuterated standard is crucial for achieving the required sensitivity and accuracy in these trace-level analyses.

Interactive Data Table: Analytical Techniques for Impurity Detection

| Technique | Primary Use in Impurity Profiling | Role of this compound |

| HPLC/UPLC | Separation of impurities from the API and other components. nih.govinnovareacademics.in | Not directly used in the separation itself, but the method is developed to separate the non-labeled impurity for which the deuterated compound serves as a standard. |

| Mass Spectrometry (MS) | Identification and quantification of impurities based on their mass-to-charge ratio. americanpharmaceuticalreview.com | Used as an internal standard for accurate quantification. Its distinct mass allows it to be differentiated from the non-labeled impurity. scioninstruments.com |

| Tandem MS (MS/MS) | Structural elucidation of impurities by analyzing their fragmentation patterns. americanpharmaceuticalreview.com | Fragmentation pattern can be compared to the non-labeled impurity to confirm its identity. |

| High-Resolution MS (HRMS) | Provides accurate mass measurements to determine the elemental composition of impurities. americanpharmaceuticalreview.com | Can be used to confirm the elemental composition of both the impurity and the internal standard. |

Analytical Quality Assurance in Pharmaceutical Development Contexts

Analytical quality assurance (QA) is a comprehensive system of activities that ensures analytical data is accurate, reliable, and fit for its intended purpose. In pharmaceutical development, this is critical for regulatory compliance and patient safety. pharmtech.comnumberanalytics.com The use of well-characterized reference standards, such as this compound, is a cornerstone of a robust analytical QA program.

The validation of analytical methods is a key component of QA. numberanalytics.com This process demonstrates that an analytical procedure is suitable for its intended purpose. This compound is used during the validation of methods for Felodipine impurity testing to establish parameters such as:

Accuracy: The closeness of the test results to the true value. numberanalytics.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. numberanalytics.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. innovareacademics.in

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.inresearchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. numberanalytics.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. numberanalytics.com

By serving as an internal standard, this compound helps to ensure the reliability and consistency of the analytical data generated for impurity profiling, which is essential for making informed decisions throughout the drug development process. numberanalytics.com

Stability Studies of Felodipine and its Deuterated Metabolites/Impurities

Stability studies are a critical part of pharmaceutical development, designed to establish the shelf-life of a drug product and identify potential degradation products that may form under various environmental conditions. nih.gov These studies involve subjecting the drug substance and drug product to stress conditions such as heat, humidity, light, and different pH levels. akjournals.com

Analytical methods used in stability studies must be "stability-indicating," meaning they can separate the API from any degradation products that are formed. researchgate.net O-Desmethyl Felodipine is a potential degradant of Felodipine, and therefore its formation is monitored during stability testing.

While direct stability studies on this compound are not typically the primary focus, its use as an internal standard in stability-indicating methods is crucial. The stability of the deuterated standard itself under the analytical conditions must be ensured so that it does not degrade and compromise the accuracy of the impurity quantification. researchgate.net Furthermore, the use of a deuterated internal standard can help to accurately track the formation of the corresponding non-labeled impurity over time during the stability study.

Forced degradation studies are often performed to intentionally degrade the drug substance. akjournals.comwalshmedicalmedia.com This helps to identify potential degradation pathways and develop analytical methods capable of resolving all potential degradants. The data from these studies, which would utilize this compound as an internal standard for the quantification of its non-labeled counterpart, are essential for ensuring the quality and safety of the final pharmaceutical product.

Advanced Research Applications and Future Perspectives

Integration of O-Desmethyl Felodipine-d5 in Advanced Metabolomics and Proteomics Platforms

The fields of metabolomics and proteomics, which involve the comprehensive study of small molecule metabolites and proteins in biological systems, rely on precise and accurate quantification. datahorizzonresearch.com Deuterated compounds like this compound are indispensable tools in these areas, primarily serving as ideal internal standards for mass spectrometry (MS)-based analyses. rsc.org

When analyzing complex biological samples, matrix effects can suppress or enhance the signal of the target analyte, leading to inaccurate measurements. An internal standard that is chemically identical but mass-shifted, such as a deuterated analog, co-elutes with the non-labeled analyte and experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the spiked internal standard, researchers can achieve highly accurate quantification. The use of stable isotope-labeled compounds minimizes background noise and improves detection sensitivity, which is crucial for identifying biomarkers for disease diagnosis and monitoring. datahorizzonresearch.com

In integrated 'omics' studies, which combine proteomics and metabolomics data to unravel disease mechanisms, this compound can be used to accurately trace the metabolic fate of Felodipine (B1672334). nih.gov By quantifying the formation of this specific metabolite, researchers can build a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This information, when correlated with proteomic data on the expression levels of metabolic enzymes (e.g., Cytochrome P450s), can provide deep insights into drug efficacy and patient-specific metabolic differences. nih.govmdpi.com

Table 1: Role of Deuterated Standards in Metabolomics and Proteomics

| Application Area | Function of this compound | Key Advantage |

|---|---|---|

| Quantitative Metabolomics | Internal Standard for Mass Spectrometry | Corrects for matrix effects and variations in sample preparation, leading to highly accurate quantification of the target metabolite. |

| Pharmacokinetic Studies | Tracer for Metabolic Pathway Analysis | Allows for precise tracking of the formation of the O-desmethyl metabolite from the parent drug, Felodipine. |

| Proteomics Correlation | Quantitative Anchor | Links the measured metabolite levels to the expression and activity of specific metabolic enzymes identified through proteomics. nih.gov |

| Biomarker Discovery | Reliable Measurement Tool | Enables robust and reproducible measurement of metabolite levels across large patient cohorts to identify potential disease biomarkers. datahorizzonresearch.com |

Mechanistic Studies on Deuterium-Induced Pharmacokinetic Modulation (Isotope Effect Studies)

The substitution of hydrogen with deuterium (B1214612) can significantly alter the pharmacokinetic properties of a drug, a phenomenon known as the Kinetic Isotope Effect (KIE). acs.orglibretexts.org The KIE arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. libretexts.orginformaticsjournals.co.in Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if this bond cleavage is the rate-determining step in a metabolic process. acs.orglibretexts.org

Felodipine is extensively metabolized by the Cytochrome P450 enzyme CYP3A4, with O-demethylation being one of its metabolic pathways. nih.govnih.gov When deuterium is placed at a site of metabolic attack, the rate of that metabolic reaction can be slowed several-fold. acs.org This has several implications:

Prolonged Half-Life: By slowing the rate of metabolism, deuteration can increase the half-life of a drug, potentially allowing for less frequent dosing. informaticsjournals.co.inmdpi.com

Metabolic Switching: If one metabolic pathway is slowed by deuteration, the drug's metabolism may be redirected toward other, non-deuterated sites on the molecule. plos.org This can alter the profile of metabolites formed, which may in turn change the drug's efficacy or safety profile.

Probing Reaction Mechanisms: The KIE is a powerful tool for studying enzymatic reaction mechanisms. acs.org Observing a significant KIE upon deuteration confirms that C-H bond cleavage is a rate-limiting step in the metabolic pathway. acs.org

Studies on deuterated compounds have shown the complexity of these effects, as the magnitude of the KIE can depend on the specific CYP enzyme and the position of deuteration. plos.org Using a deuterated metabolite standard like this compound is crucial for accurately quantifying the products of these pathways and understanding the precise impact of isotopic substitution on the parent drug's metabolism.

Development of Novel Analytical Techniques for Labeled Compound Analysis

The increasing use of deuterated compounds in research has spurred the development and refinement of analytical techniques designed to characterize them. datahorizzonresearch.comrsc.org The primary goals of these analyses are to confirm the structural integrity of the compound, determine the precise location of the deuterium labels, and measure the isotopic purity (the percentage of molecules that are correctly labeled). rsc.org

Key analytical platforms include:

High-Resolution Mass Spectrometry (HR-MS): Techniques like ESI-HR-MS are used to determine the isotopic purity of a labeled compound with high accuracy and sensitivity. nih.gov By analyzing the relative abundance of the different H/D isotopolog ions (molecules that differ only in their isotopic composition), researchers can calculate the level of deuterium incorporation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for quantifying labeled compounds in complex biological matrices. It offers high selectivity and sensitivity, allowing for the detection of analytes at very low concentrations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact position of the deuterium atoms within the molecule. rsc.orgresearchgate.net It provides unambiguous structural information and can also be used to assess isotopic purity. rsc.org

The combination of these techniques provides a comprehensive characterization of deuterated compounds like this compound, ensuring their suitability for demanding research applications. rsc.org

Table 2: Comparison of Analytical Techniques for Labeled Compounds

| Technique | Primary Use | Strengths |

|---|---|---|

| HR-MS | Isotopic Purity Determination | High mass accuracy, high sensitivity, low sample consumption. nih.gov |

| LC-MS/MS | Quantification in Biological Samples | Excellent selectivity and sensitivity, robust for complex matrices. rsc.orgnih.gov |

| NMR | Structural Confirmation & Label Position | Unambiguous structural information, confirms site of deuteration. rsc.orgresearchgate.net |

Computational Modeling and Simulation for Predicting Metabolic Fate and Analytical Behavior

In modern drug discovery, computational (in silico) methods are used to predict the metabolic fate of new chemical entities before they are synthesized, saving significant time and resources. cam.ac.uk These tools are increasingly being applied to deuterated compounds to forecast the potential benefits of isotopic substitution.

Metabolism Prediction Software: Programs like MetaSite, MetaDrug, and SyGMa use a combination of expert-derived rules and statistical algorithms to predict the most likely sites of metabolism (SoMs) on a molecule for various enzymes, particularly Cytochrome P450s. nih.govcam.ac.uk By inputting a virtual deuterated structure, researchers can predict whether the deuteration will block a major metabolic pathway.

Quantum Chemistry Modeling: Advanced computational techniques can model the KIE on a quantum mechanical level. jsps.go.jp These methods calculate the energy differences between C-H and C-D bond cleavage, allowing for a theoretical prediction of the magnitude of the isotope effect. mdpi.comjsps.go.jp This can help scientists decide where to place deuterium atoms for the most significant pharmacokinetic impact.

Molecular Dynamics (MD) Simulations: MD simulations can model how a deuterated drug interacts with the active site of a metabolic enzyme over time. mdpi.com This can reveal subtle changes in binding orientation or dynamics caused by deuteration that might influence the metabolic outcome, helping to explain complex phenomena like metabolic switching. plos.org

By combining these computational approaches, researchers can build sophisticated models to predict how a compound like this compound will behave both in an analytical instrument and within a biological system. This in silico analysis guides the rational design of new deuterated molecules with optimized pharmacokinetic profiles. cam.ac.ukjsps.go.jp

Q & A

Q. Methodological Guidance :

- Calibration Curves : Co-inject known concentrations of Felodipine and this compound to establish a linear response.

- Matrix Matching : Use biological matrices (e.g., plasma) spiked with the deuterated standard to account for extraction efficiency.

How can researchers validate the purity and stability of this compound in experimental workflows?

Basic Research Question

Validation involves spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation and structural integrity.

- High-Performance Liquid Chromatography (HPLC) : Assess chromatographic purity (>98%) under optimized mobile phases (e.g., acetonitrile/ammonium formate gradients).

- Mass Spectrometry (MS) : Verify the absence of non-deuterated contaminants via high-resolution MS (HRMS) .

Q. Advanced Consideration :

- Long-term stability studies under varying storage conditions (-20°C vs. 4°C) to determine degradation kinetics.

What LC-MS/MS parameters are critical for minimizing isotopic interference when quantifying Felodipine using this compound?

Advanced Research Question

Key parameters include:

- Mass Resolution : Use HRMS (e.g., Q-TOF) to distinguish between Felodipine (M+H⁺ = 384.2) and its deuterated analog (M+H⁺ = 389.2).

- Collision Energy Optimization : Fragment ions unique to the deuterated standard (e.g., m/z 238 → 154) to avoid cross-talk .

- Column Selection : C18 columns with sub-2µm particles enhance separation efficiency for complex biological samples.

Q. Data Contradiction Analysis :

- If interference occurs, validate specificity via blank matrix injections and adjust declustering potentials.

How can researchers address low recovery rates of this compound during solid-phase extraction (SPE) from plasma samples?

Advanced Research Question

Low recovery often stems from suboptimal solvent polarity or sorbent compatibility. Solutions include:

- SPE Sorbent Screening : Test hydrophilic-lipophilic balance (HLB) vs. C18 cartridges.

- Elution Optimization : Use methanol:acetic acid (95:5 v/v) to improve deuterated compound elution.

- Ion Suppression Checks : Compare recovery in pre- and post-spiked samples to identify matrix effects .

What strategies ensure reproducibility in pharmacokinetic studies utilizing this compound?

Q. Methodological Focus

- Standardized Protocols : Document sample preparation steps (e.g., centrifugation speed, freeze-thaw cycles).

- Batch-to-Batch Consistency : Validate deuterated standard purity across multiple synthesis lots.

- Interlaboratory Validation : Share protocols with collaborators to assess cross-site reproducibility .

How should researchers design experiments to resolve discrepancies in Felodipine metabolite quantification when using this compound?

Advanced Research Question

- Metabolite Profiling : Use tandem MS to differentiate Felodipine metabolites (e.g., hydroxylated vs. glucuronidated forms).

- Isotopic Dilution Analysis : Spike deuterated standards at multiple stages (pre- and post-extraction) to isolate quantification errors .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and solution preparation to avoid inhalation of particulate matter.

- Storage : Store at -20°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.